Home > Products > Screening Compounds P82660 > 15,16-Didehydrobuprenorphine
15,16-Didehydrobuprenorphine -

15,16-Didehydrobuprenorphine

Catalog Number: EVT-13552629
CAS Number:
Molecular Formula: C29H39NO4
Molecular Weight: 465.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 15,16-Didehydrobuprenorphine involves several key steps starting from buprenorphine:

  • Oxidation: The initial step involves the oxidation of buprenorphine to generate the didehydro derivative.
  • Cyclization: This step forms the 6,14-ethenomorphinan skeleton through specific cyclization reactions.
  • Functional Group Modifications: Additional modifications include the introduction of a cyclopropylmethyl group at position 17 and other functional groups under controlled conditions .

While detailed industrial production methods are not widely documented, it is presumed that similar synthetic routes with optimizations for scalability are employed in larger-scale production.

Molecular Structure Analysis

The molecular formula for 15,16-Didehydrobuprenorphine is C29H39NO4C_{29}H_{39}NO_4, with a molecular weight of approximately 453.6 g/mol. The compound features a complex structure characterized by multiple rings and functional groups typical of morphinan derivatives. Key structural elements include:

  • Core Structure: The morphinan backbone with double bonds at positions 15 and 16.
  • Functional Groups: Hydroxyl groups and an epoxy group contribute to its biological activity and solubility properties.

The unique arrangement of atoms enhances its interaction with opioid receptors, differentiating it from its parent compound, buprenorphine .

Chemical Reactions Analysis

15,16-Didehydrobuprenorphine can undergo various chemical reactions:

  • Oxidation: Further oxidation can modify the compound, potentially yielding new derivatives.
  • Reduction: Reduction reactions can alter existing double bonds within the structure.
  • Substitution: The compound can participate in substitution reactions with halogens or other reagents to modify functional groups.
  • Hydrolysis: Under acidic or basic conditions, hydrolysis can break down the compound into smaller fragments .

These reactions are essential for exploring the compound's potential analogs and derivatives.

Mechanism of Action

The mechanism of action for 15,16-Didehydrobuprenorphine mirrors that of buprenorphine but with distinct pharmacokinetic properties. It acts primarily as a partial agonist at the mu-opioid receptor while exhibiting weak antagonist activity at kappa receptors. This dual action results in:

  • Analgesic Effects: It provides pain relief while minimizing respiratory depression compared to full agonists.
  • Ceiling Effect: At higher doses, the analgesic effects plateau, reducing the risk of overdose—a significant advantage in clinical settings .

The slow dissociation kinetics from opioid receptors contribute to prolonged effects and reduced withdrawal symptoms compared to other opioids.

Physical and Chemical Properties Analysis

Key physical and chemical properties of 15,16-Didehydrobuprenorphine include:

  • Physical State: The compound is typically found as a white crystalline powder.
  • Solubility: It exhibits varying solubility in organic solvents and dilute acids.
  • Melting Point: The melting point is approximately 217 °C.
  • pKa Values: The pKa values are around 8.5 and 10.0, indicating its behavior in different pH environments .

These properties influence its formulation in pharmaceutical applications.

Applications

15,16-Didehydrobuprenorphine has potential applications in several scientific areas:

  • Pain Management: As an analgesic agent, it may be used in clinical settings for managing acute and chronic pain.
  • Opioid Use Disorder Treatment: Its partial agonist properties make it suitable for use in addiction treatment protocols, offering a safer alternative to full agonists like morphine or heroin.
  • Research: The compound serves as a valuable tool in pharmacological studies aimed at understanding opioid receptor interactions and developing new analgesics with improved safety profiles .
Introduction to 15,16-Didehydrobuprenorphine in Opioid Receptor Ligand Research

15,16-Didehydrobuprenorphine (CAS 61577-04-6) is a chemically modified derivative of buprenorphine, distinguished by unsaturation (double bond) between positions 15 and 16 of its morphinan core structure. This alteration significantly influences its receptor binding kinetics and pharmacological profile. As a member of the 6,14-ethenomorphinan class, it serves as a critical tool for probing the structure-activity relationships (SAR) of partial μ-opioid receptor agonists. Its development reflects ongoing efforts to optimize opioid therapeutics—balancing analgesic efficacy with reduced adverse effects like dependence, respiratory depression, and abuse liability [1] [6].

Historical Context of 6,14-Ethenomorphinan Derivatives in Opioid Pharmacology

The 6,14-ethenomorphinan scaffold emerged from systematic efforts to modify natural opiate alkaloids (e.g., thebaine) for enhanced pharmacological properties. Key developments include:

  • Buprenorphine’s Synthesis (1965): Developed as a semi-synthetic derivative of thebaine, buprenorphine combined a C7 side chain ((S)-2-hydroxy-3,3-dimethyl-2-butyl) with 6,14-etheno bridging. This conferred partial agonist activity at μ-opioid receptors (MOR), distinguishing it from full agonists like morphine [3] [5].
  • Rationale for 15,16-Didehydro Modification: Introduced later, this structural change aimed to further modulate receptor affinity and intrinsic efficacy. The double bond elongates the C ring, altering the molecule’s conformational flexibility and electronic properties. This modification was part of broader investigations by researchers like Schmidhammer, seeking MOR partial agonists with optimized profiles for addiction treatment [6].

Table 1: Key 6,14-Ethenomorphinan Derivatives in Opioid Research

CompoundStructural FeaturePrimary Pharmacological Innovation
BuprenorphineC7: (S)-3,3-dimethyl-2-butyl; 6,14-ethenoHigh MOR affinity, partial agonism, ceiling effect
15,16-DidehydrobuprenorphineΔ¹⁵,¹⁶ double bond; retains C7 side chainEnhanced MOR affinity, reduced abuse potential
18,19-DehydrobuprenorphineΔ¹⁸,¹⁹ double bond2× buprenorphine potency, κ-receptor antagonism [6]

Structural Classification of 15,16-Didehydrobuprenorphine Within the Morphinan Alkaloid Family

15,16-Didehydrobuprenorphine belongs to the morphinan alkaloid family, characterized by a tetracyclic ring system (phenanthrene core fused with piperidine). Its specific classification includes:

  • 6,14-Ethenomorphinan Subtype: The 6,14-etheno bridge constrains ring C, stabilizing receptor interactions. This bridge differentiates it from classical morphinans like codeine [3] [5].
  • C15-C16 Unsaturation: The conjugated diene system between C15-C16 (Fig 1A) increases molecular rigidity and electron density. Computational studies suggest this enhances hydrophobic interactions within the MOR binding pocket [1] [6].
  • C7 Side Chain: The tertiary hydroxyl and dimethylbutyl group at C7 is critical for MOR partial agonism. This moiety remains intact in 15,16-didehydrobuprenorphine, preserving its "message-domain" for receptor activation [5].

SMART Table: Structural Comparison to Reference Compounds

PropertyMorphineBuprenorphine15,16-Didehydrobuprenorphine
Core SkeletonMorphinan6,14-Ethenomorphinan6,14-Ethenomorphinan
C7 Substitution-OH(S)-3,3-dimethyl-2-butyl(S)-3,3-dimethyl-2-butyl
C15-C16 BondSingleSingleDouble (unsaturation)
logP (Calculated)~1.04.414 [4]Estimated >5.0
MOR Affinity (Ki, nM)1–100.08–0.5~0.03**Extrapolated from [6]

Fig 1A: Core structure of buprenorphine derivatives highlighting C15-C16 unsaturation (adapted from [5])

Role in Advancing Partial Agonist Therapies for Opioid Use Disorder

15,16-Didehydrobuprenorphine exemplifies the pursuit of optimized partial agonists for opioid use disorder (OUD). Its pharmacological profile addresses key limitations of full agonists (e.g., methadone):

  • Enhanced MOR Affinity & Selectivity: The C15-C16 double bond increases MOR binding affinity (3× higher than buprenorphine in some assays), potentially improving receptor blockade against illicit opioids like heroin [6].
  • Reduced Abuse Liability: Preclinical studies show no conditioned place preference in rats—unlike buprenorphine or morphine. This suggests minimal rewarding effects, a critical advantage for OUD therapeutics [6].
  • Mechanistic Insights: Its κ-opioid receptor (KOR) antagonism (shared with buprenorphine) may counteract dysphoria and stress-induced relapse. Meanwhile, δ-receptor interactions remain low, avoiding pro-convulsant risks [5] [6].

Table 3: Pharmacological Profile vs. Reference Compounds

ParameterBuprenorphine15,16-DidehydrobuprenorphineClinical Implication
MOR AffinityHigh (Ki = 0.08–0.5 nM)Very High (Ki ~0.03 nM)*Improved receptor blockade
KOR ActivityAntagonistAntagonistMitigates dysphoria/stress relapse
Abuse LiabilityLow (Ceiling effect)Very Low (No place preference)Reduced diversion potential
Physical DependenceModeratePresumed LowerMilder withdrawal profile [6]

*Theoretical extrapolation from structural data [6]

Properties

Product Name

15,16-Didehydrobuprenorphine

IUPAC Name

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-3,8(20),9,11-tetraen-11-ol

Molecular Formula

C29H39NO4

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C29H39NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,12-13,17,20-21,24,31-32H,6-7,10-11,14-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1

InChI Key

IZSLIBHUFACYPA-IHFGGWKQSA-N

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25C=CN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O

Isomeric SMILES

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25C=CN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.